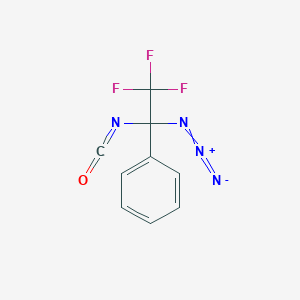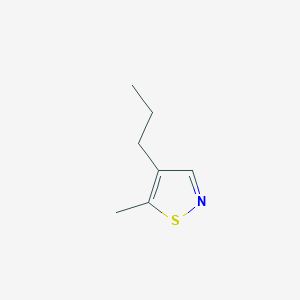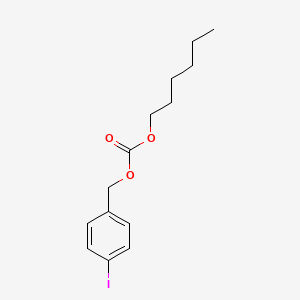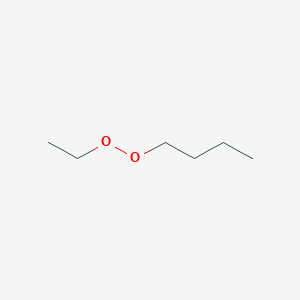
(1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene: is a complex organic compound characterized by the presence of azido, trifluoromethyl, and isocyanato functional groups attached to a benzene ring. This compound is notable for its unique chemical structure and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene typically involves multi-step organic reactionsThe isocyanato group is often introduced via a reaction with phosgene or its derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The isocyanato group can participate in nucleophilic substitution reactions to form ureas and carbamates.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Ureas and carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations .
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and advanced materials. Its reactivity is harnessed in the development of coatings, adhesives, and sealants .
Wirkmechanismus
The mechanism of action of (1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene involves its ability to undergo various chemical reactions due to its functional groups. The azido group can participate in click chemistry reactions, while the isocyanato group can form stable linkages with nucleophiles. These properties make it a versatile compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
- (1-Isocyanatoethyl)benzene
- 1-Azido-2-bromoethane
- Benzene, (1-azido-2,2,2-trifluoroethyl)-
Uniqueness: What sets (1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene apart is the combination of azido, trifluoromethyl, and isocyanato groups in a single molecule. This unique combination imparts distinct reactivity and versatility, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
58956-69-7 |
|---|---|
Molekularformel |
C9H5F3N4O |
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
(1-azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene |
InChI |
InChI=1S/C9H5F3N4O/c10-9(11,12)8(14-6-17,15-16-13)7-4-2-1-3-5-7/h1-5H |
InChI-Schlüssel |
BSTWFYQNUSFGJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(N=C=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Isocyanatopropyl)sulfanyl]decane](/img/structure/B14621398.png)





![1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol](/img/structure/B14621430.png)

![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)


![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)


